
N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of a 4-methylphenyl group and a prop-1-en-2-yl group attached to the nitrogen atom of an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Aromatic Substitution Reaction: One common method to synthesize N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline involves the aromatic substitution reaction. This can be achieved by reacting 4-methylphenylamine with 2-bromo-1-propene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.
Reductive Amination: Another method involves the reductive amination of 4-methylacetophenone with aniline in the presence of a reducing agent such as sodium borohydride. This reaction is usually conducted in an alcohol solvent like methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form N-(4-Methylphenyl)-2-propylaniline using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in electrophilic substitution reactions, where the aniline moiety can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: N-(4-Methylphenyl)-2-propylaniline.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its structural features make it a valuable tool for investigating biochemical pathways.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of drugs targeting specific molecular pathways, such as those involved in cancer or neurological disorders.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The prop-1-en-2-yl group may enhance its binding affinity and specificity, leading to distinct biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-(4-Methylphenyl)-2-propylaniline: This compound is similar in structure but lacks the double bond in the prop-1-en-2-yl group.
N-(4-Methylphenyl)aniline: This compound lacks the prop-1-en-2-yl group entirely.
N-(4-Methylphenyl)-2-(prop-1-en-2-yl)benzamide: This compound has a benzamide group instead of an aniline moiety.
Uniqueness: N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline is unique due to the presence of both the 4-methylphenyl and prop-1-en-2-yl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
918163-01-6 |
|---|---|
Molekularformel |
C16H17N |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-2-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C16H17N/c1-12(2)15-6-4-5-7-16(15)17-14-10-8-13(3)9-11-14/h4-11,17H,1H2,2-3H3 |
InChI-Schlüssel |
NVOYXEPQENTHJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=CC=CC=C2C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


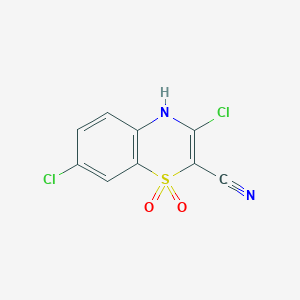
![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)

![11-Oxabicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxylic acid](/img/structure/B14209854.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)

![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)
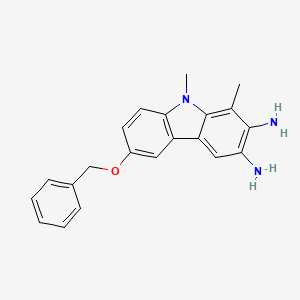

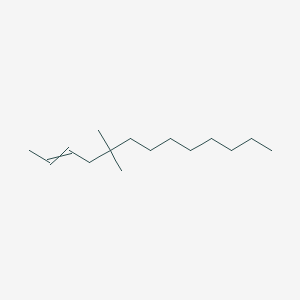
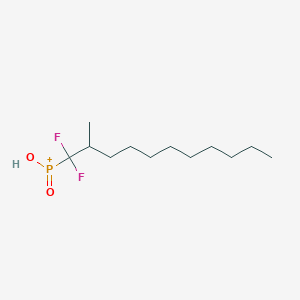
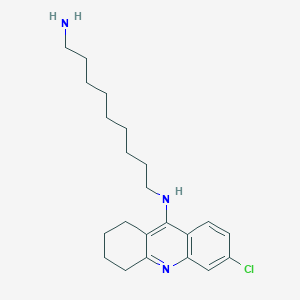
![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)
![[2,4,6-Tris(trifluoromethyl)phenyl]methanol](/img/structure/B14209916.png)
